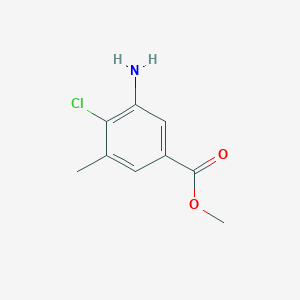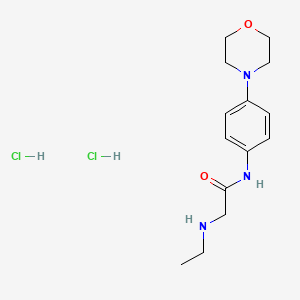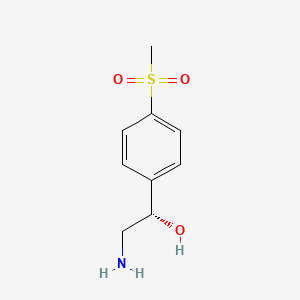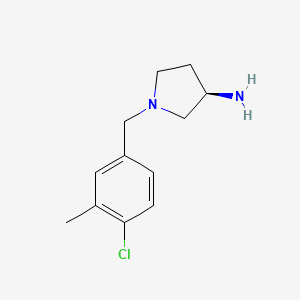![molecular formula C13H23NO3 B15272684 tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate](/img/structure/B15272684.png)
tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate: is a synthetic organic compound with the molecular formula C13H23NO3 It is characterized by the presence of a tert-butyl carbamate group attached to a bicyclic oxirane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxirane precursor. One common method involves the use of tert-butyl chloroformate and an amine derivative of the oxirane ring. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form simpler carbamate derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of diols or ketones.
Reduction: Formation of simpler carbamate derivatives.
Substitution: Formation of substituted carbamates with different alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of oxirane-containing molecules on biological systems. It can serve as a model compound for investigating the reactivity and interactions of oxirane rings with biomolecules.
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymer additives.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent adducts. This reactivity can be exploited in the design of enzyme inhibitors, where the compound irreversibly modifies the active site of the enzyme, thereby inhibiting its activity .
Comparaison Avec Des Composés Similaires
1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane: This compound contains a similar oxirane ring system but with different substituents.
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane: Another compound with a similar bicyclic structure but with silane groups.
Uniqueness: tert-Butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate is unique due to its combination of a tert-butyl carbamate group and an oxirane ring. This combination imparts specific reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H23NO3 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-9-8-13-7-5-4-6-10(13)16-13/h10H,4-9H2,1-3H3,(H,14,15) |
Clé InChI |
AFBPRAUWHOWIDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC12CCCCC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)

![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)

amine](/img/structure/B15272678.png)
